molecular formula C₁₉H₂₂O₇ B1144802 Ligustroside Aglycone CAS No. 174511-64-9

Ligustroside Aglycone

Cat. No.: B1144802
CAS No.: 174511-64-9
M. Wt: 362.37
Attention: For research use only. Not for human or veterinary use.
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Description

Ligustroside Aglycone is a monophenolic secoiridoid derived from extra-virgin olive oil (EVOO) and is a key compound of interest in nutritional and therapeutic research . This compound exhibits a multi-target mechanism of action, demonstrating significant anti-inflammatory properties by modulating critical signaling pathways, including MAPKs, JAK/STAT, NF-κB, and the NLRP3 inflammasome in immune cells like macrophages . Its antioxidant activity is linked to the activation of the Nrf2/HO-1 pathway . In research models of early Alzheimer's disease and brain ageing, Ligstroside Aglycone has shown a potent ability to protect against mitochondrial dysfunction, improving cellular energy metabolism and exhibiting neuroprotective potential . Furthermore, it possesses notable anticancer properties. Recent studies highlight its efficacy in suppressing the progression of BRAF V600E mutant melanoma by specifically targeting the BRAF signaling pathway, inducing tumor necrosis, and reducing proliferation markers in vivo . In models of osteoarthritis, Ligstroside Aglycone and its acetylated derivative significantly attenuate cartilage degradation by reducing the expression of pro-inflammatory genes (such as NOS2) and matrix-degrading enzymes (like MMP13), and by decreasing nitric oxide release . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

174511-64-9

Molecular Formula

C₁₉H₂₂O₇

Molecular Weight

362.37

Synonyms

(2R,3E,4S)-3-Ethylidene-3,4-dihydro-2-hydroxy-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester;  [2R-(2α,3E,4β)]-3-Ethylidene-3,4-dihydro-2-hydroxy-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester;  Lig

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Functional Groups Derivative Origin
This compound Tyrosol + elenolic acid (p-HPEA-EA) Aldehyde, hydroxyl groups Hydrolysis of ligustroside
Oleuropein Aglycone Hydroxytyrosol + elenolic acid (3,4-DHPEA-EA) Aldehyde, dihydroxyphenyl groups Hydrolysis of oleuropein
Oleocanthal Decarboxymethyl this compound Aldehyde, methyl group Decarboxymethylation of this compound
Oleacein Decarboxymethyl oleuropein aglycone Aldehyde, dihydroxyphenyl groups Decarboxymethylation of oleuropein aglycone

Key Differences :

  • Phenolic Moieties: this compound contains tyrosol (monophenol), whereas oleuropein aglycone and oleacein incorporate hydroxytyrosol (diphenol) .
  • Bioactive Groups : Oleocanthal and oleacein feature decarboxymethylated structures, enhancing their sensory properties (e.g., oleocanthal contributes to pungency) .

Sources and Concentrations

Compound Primary Source Concentration in EVOO (mg/kg) Notes
This compound Olive oil, olive paste Up to 150.66 (e.g., Koroneiki cultivar) Higher in oils from high-phenolic cultivars
Oleuropein Aglycone Olive oil, olive by-products Up to 668 Most abundant secoiridoid in EVOO
Oleocanthal Olive oil Up to 337.33 Responsible for throat-irritation
Oleacein Olive oil Variable (depends on processing) Linked to bitterness

Processing Impact :

  • Glycosylated precursors (e.g., ligustroside, oleuropein) in olive fruit convert to aglycones during malaxation and oil extraction .
  • Selenium fertilization increases this compound levels by 50% in EVOO .

Bioactivity and Mechanisms

Compound Key Bioactivities Molecular Targets
This compound - Antimetastatic (inhibits c-MET)
- HER2/neu suppression (68% reduction)
- Antioxidant
c-MET, HER2/neu, ROS pathways
Oleuropein Aglycone - Antiproliferative
- Anti-inflammatory
- Neuroprotective
NF-κB, MAPK pathways
Oleocanthal - Anti-inflammatory (COX inhibition akin to ibuprofen)
- Anticancer
COX enzymes, AMPK/mTOR pathways
Oleacein - Antioxidant
- Cardioprotective
LDL oxidation, NO synthase

Comparative Efficacy :

  • Anticancer : this compound shows superior antimetastatic activity compared to oleocanthal in high-metastasis breast cancer models .
  • Sensory Impact : Oleocanthal (pungency) and oleacein (bitterness) dominate EVOO flavor profiles, while this compound contributes moderately .

Q & A

Q. What are the primary biological roles of this compound in olive-derived products?

  • Methodological Answer : this compound contributes to oxidative stability in olive oils by inhibiting lipid peroxidation and acts as a key bioactive compound in modulating metabolic pathways. Its concentration correlates with phenolic content (e.g., 91.2–1632 mg/kg in olive oils), measured via Folin-Ciocalteu assays . Experimental designs should control for factors like olive cultivar, extraction methods, and storage conditions to ensure data validity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s bioactivity across different studies?

  • Methodological Answer : Discrepancies often arise from variability in extraction protocols (e.g., solvent polarity, temperature) and model systems (e.g., cell lines vs. in vivo models). For instance, antimetastatic effects (e.g., 68% HER2 inhibition in breast cancer cells ) may not translate directly to animal models due to pharmacokinetic differences. Meta-analyses or systematic reviews should standardize variables like dose ranges and assay conditions to resolve contradictions .

Q. What experimental models are most suitable for studying this compound’s anticancer mechanisms?

  • Methodological Answer : High-metastatic human breast cancer cell lines (e.g., MDA-MB-231) are ideal for evaluating c-MET and HER2 kinase inhibition . Dose-response studies (e.g., 10–100 µM) combined with Western blotting or qPCR can quantify protein/gene expression changes. In vivo models (e.g., xenografts) require careful pharmacokinetic profiling to account for aglycone metabolism and bioavailability limitations .

Q. How does biofortification or agricultural practice influence this compound content in olive leaves or oil?

  • Methodological Answer : Selenium biofortification has been shown to increase this compound by ~51% in olive oils, as measured via HPLC . Experimental designs should include controlled field trials with variables like fertilization regimes, irrigation, and harvest timing. Multivariate statistical analysis (e.g., PCA) can identify key agronomic factors affecting phenolic profiles .

Q. What strategies optimize the stability of this compound in analytical or formulation workflows?

  • Methodological Answer : Light, temperature, and pH significantly impact stability. For HPLC analysis, mobile phases should be acidified (pH 2.5–3.0) to prevent degradation. In formulation studies, encapsulation (e.g., liposomes) or antioxidant co-factors (e.g., ascorbic acid) enhance shelf-life. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is recommended .

Q. How can researchers design comparative studies between this compound and other secoiridoids (e.g., oleuropein aglycone)?

  • Methodological Answer : Use isomer-specific chromatography (e.g., UPLC-QTOF-MS) to differentiate structurally similar compounds . Synergistic or antagonistic effects can be evaluated via combination index (CI) analysis in bioactivity assays (e.g., Chou-Talalay method). Dose matrices (e.g., 1:1 to 1:5 ratios) are critical for identifying non-linear interactions .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions on this compound’s mechanisms?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful questions. For example, investigating this compound’s role in epigenetic regulation (e.g., histone deacetylase inhibition) meets novelty and relevance criteria if supported by preliminary data .

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Detailed protocols for extraction, analysis, and bioassays must be published alongside raw data (e.g., via supplementary materials). Inter-laboratory validation studies and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) mitigate reproducibility issues .

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